

Technical Guide to the Certificate of Analysis for DL-Isoleucine-d10

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-Isoleucine-d10**

Cat. No.: **B10823265**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key quality attributes and analytical methodologies associated with **DL-Isoleucine-d10**, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. This document outlines the typical specifications found on a Certificate of Analysis (CoA), details the experimental protocols used to verify these parameters, and presents logical workflows for its analysis.

Data Presentation: Summary of Quantitative Specifications

The quality of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible analytical results. The following tables summarize the typical quantitative data and specifications for **DL-Isoleucine-d10**, compiled from various suppliers.

Table 1: Identification and Chemical Properties

Parameter	Specification
Chemical Name	Isoleucine-2,3,3',3',4,4,5,5-d10
Synonyms	(2S,3S)-2-Amino-3-methylpentanoic Acid-d10, DL-Ile-d10
Molecular Formula	C ₆ H ₁₃ D ₁₀ NO ₂
Molecular Weight	141.23 g/mol [1]
CAS Number	29909-02-2 [1]
Appearance	White to off-white solid [1]

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Specification
Chemical Purity	HPLC	≥98% [1] [2]
Isotopic Enrichment	Mass Spectrometry / NMR	≥99% Deuterated forms (d ₁ -d ₁₀) [1] [3]
Optical Rotation [α]D ²⁰	Polarimetry	+38.0° to +41.5° (for L-Isoleucine)

Table 3: Physical and Safety Data

Parameter	Specification
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 6 months [1]
Solubility	Slightly soluble in water. [3]
Loss on Drying	≤ 0.30%
Residue on Ignition	≤ 0.10%

Experimental Protocols

Detailed methodologies are critical for the replication and verification of the data presented on a Certificate of Analysis. Below are representative protocols for key analytical tests performed on **DL-Isoleucine-d10**.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The chemical purity of **DL-Isoleucine-d10** is typically assessed using High-Performance Liquid Chromatography (HPLC). Due to the chiral nature of isoleucine, methods are designed to separate its stereoisomers.

Method: Chiral HPLC with UV Detection

This method allows for the direct separation and quantification of the D- and L-enantiomers of Isoleucine without the need for derivatization.

- Standard and Sample Preparation:
 - Standard Solution: Accurately weigh a suitable amount of DL-Isoleucine reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
 - Sample Solution: Dissolve the **DL-Isoleucine-d10** sample in the mobile phase to a concentration that falls within the calibration range.
- Chromatographic Conditions:
 - Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.
 - Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.
 - Detection: UV at 205 nm.

- Injection Volume: 10 μL .

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is a fundamental technique for confirming the identity and determining the isotopic enrichment of **DL-Isoleucine-d10**.

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Sample Preparation:
 - Prepare a dilute solution of **DL-Isoleucine-d10** in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
- MS Analysis:
 - Acquire the full scan mass spectrum in positive ion mode. The protonated molecule $[\text{M}+\text{H}]^+$ is observed. For $\text{C}_6\text{H}_3\text{D}_{10}\text{NO}_2$, the expected monoisotopic mass is approximately 142.16 Da.
 - Compare the isotopic distribution of the sample with the theoretical distribution for a molecule with ten deuterium atoms.
 - Perform tandem MS (MS/MS) to analyze the fragmentation pattern. The fragmentation of deuterated isoleucine will yield characteristic product ions that can be compared to the fragmentation of the unlabeled standard to confirm the location of the deuterium labels. Leucine and isoleucine, being isobaric, can be distinguished by their characteristic fragmentation patterns, particularly the formation of w-ions.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the analysis of **DL-Isoleucine-d10**.

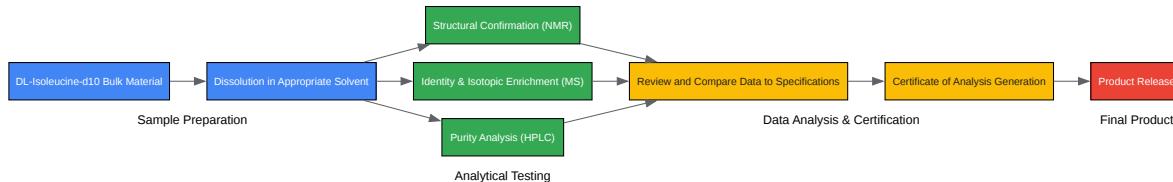


Figure 1: Analytical Workflow for DL-Isoleucine-d10 Quality Control

[Click to download full resolution via product page](#)Figure 1: Analytical Workflow for **DL-Isoleucine-d10** Quality Control

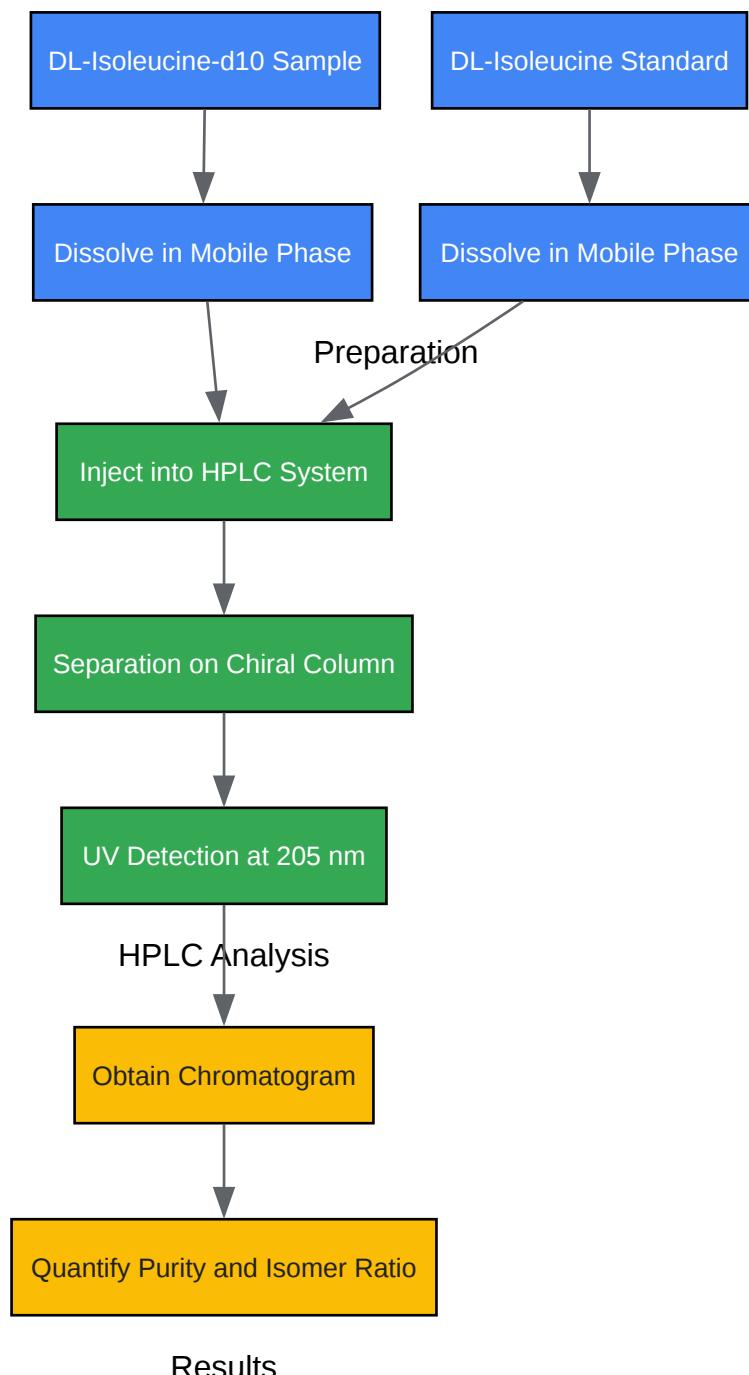


Figure 2: Chiral HPLC Separation Workflow

[Click to download full resolution via product page](#)

Figure 2: Chiral HPLC Separation Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide to the Certificate of Analysis for DL-Isoleucine-d10]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10823265#dl-isoleucine-d10-certificate-of-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com